Oxamniquine
Overview
Description
Oxamniquine is a semisynthetic tetrahydroquinoline derivative used primarily as an anthelmintic agent. It is effective against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. This compound works by causing paralysis of the worms, leading to their detachment from the blood vessels and eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxamniquine begins with a molecule containing a quinoline structure. The process involves several key steps:
Substitution Reaction: The initial molecule undergoes a substitution reaction activated by sodium carbonate to form an intermediate structure.
SN2 Reaction: This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction, which is stereospecific and does not generate isomers.
Hydrogenation: The resulting compound is hydrogenated using nickel as a catalyst.
Nitration: The hydrogenated compound is nitrated using concentrated nitric and sulfuric acids to form a nitro group.
Microbial Oxidation: Finally, microbial oxidation is employed to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical use. The process involves stringent quality control measures to meet regulatory standards.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly nucleophilic substitution (SN2), which is crucial in its synthesis.
Reduction Reactions: Hydrogenation is a key reduction reaction in the synthesis of this compound.
Nitration Reactions:
Common Reagents and Conditions:
Sodium Carbonate: Used to activate substitution reactions.
Nickel Catalyst: Employed in hydrogenation reactions.
Concentrated Nitric and Sulfuric Acids: Used for nitration reactions.
Major Products Formed:
Scientific Research Applications
Oxamniquine has several scientific research applications:
Chemistry: Used as a model compound in studying nucleophilic substitution and nitration reactions.
Biology: Investigated for its effects on parasitic worms and its potential use in treating other parasitic infections.
Medicine: Primarily used to treat schistosomiasis caused by Schistosoma mansoni. Research is ongoing to explore its efficacy against other Schistosoma species.
Industry: Employed in the development of new anthelmintic agents and in studying drug resistance mechanisms.
Mechanism of Action
Oxamniquine exerts its effects by causing paralysis of Schistosoma mansoni worms. The proposed mechanism involves the irreversible inhibition of nucleic acid metabolism in the parasites. A schistosome sulfotransferase enzyme converts this compound into an ester, which then dissociates to form an electrophilic reactant capable of alkylating schistosome DNA. This leads to the contraction and paralysis of the worms, causing their detachment from blood vessels and eventual death .
Comparison with Similar Compounds
Praziquantel: Another anthelmintic agent used to treat schistosomiasis. Unlike oxamniquine, praziquantel is effective against multiple Schistosoma species.
Artemisinin: Primarily used to treat malaria but also investigated for its potential against schistosomiasis.
Lucanthone: An older drug used for schistosomiasis but less effective and more toxic compared to this compound
Uniqueness of this compound:
Selective Activity: this compound is specifically effective against Schistosoma mansoni, making it a targeted treatment option.
Mechanism of Action: Its unique mechanism involving the conversion to an ester and subsequent DNA alkylation sets it apart from other anthelmintic agents.
Safety Profile: this compound is generally well-tolerated with fewer side effects compared to older drugs like lucanthone.
Properties
IUPAC Name |
[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYUJZMCCFSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023398 | |
Record name | Oxamniquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |
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Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
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Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxamniquine may associate with an irreversible inhibition of the nucleic acid metabolism of the parasites. A hypothesis has been put forth that the drug is activated by a single step, in which a schistosome sulfotransferase enzyme converts oxamniquine into an ester (probably acetate, phosphate, or sulfate). Subsequently, the ester spontaneously dissociates, the resulting electrophilic reactant is capable of alkylation of schistosome DNA., Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow., Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes. | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
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Record name | OXAMNIQUINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |
CAS No. |
21738-42-1, 40247-39-0, 119678-90-9 | |
Record name | Oxamniquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |
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Record name | Oxamniquine [USAN:USP:INN:BAN] | |
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Record name | Oxamniquine, (+)- | |
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Record name | Oxamniquine | |
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Record name | OXAMNIQUINE | |
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Record name | OXAMNIQUINE, (-)- | |
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Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
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Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 147 - 149 °C | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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